![molecular formula C15H21Cl2NO4 B4407835 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride
Overview
Description
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride, also known as MCL-1 inhibitor, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
The mechanism of action of 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride involves the selective inhibition of this compound. This compound is a member of the BCL-2 family of proteins, which play a critical role in regulating apoptosis. This compound is overexpressed in many types of cancer and promotes cancer cell survival by inhibiting apoptosis. Inhibition of this compound by this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical models. It has been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to have synergistic effects with other anti-cancer drugs, such as bortezomib and ABT-737. However, the compound has also been shown to have some toxicity in normal cells, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride is its potent anti-cancer activity in preclinical models. It has shown promising results as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. However, one limitation of the compound is its toxicity in normal cells, which may limit its clinical use. In addition, more research is needed to determine the optimal dosing and administration schedule for the compound.
Future Directions
There are several future directions for research on 5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride. One direction is to further investigate its mechanism of action and identify potential biomarkers of response to the compound. Another direction is to optimize the dosing and administration schedule of the compound to minimize toxicity in normal cells. In addition, more research is needed to determine the efficacy of the compound in clinical trials and its potential for combination therapy with other anti-cancer drugs. Finally, more research is needed to determine the potential for the compound to be used in other diseases beyond cancer.
Scientific Research Applications
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride has been extensively studied in preclinical models as a potential treatment for various types of cancer. It has been shown to selectively inhibit the anti-apoptotic protein this compound, which is overexpressed in many types of cancer and plays a critical role in promoting cancer cell survival. Inhibition of this compound has been shown to induce apoptosis in cancer cells, making it an attractive target for cancer therapy.
properties
IUPAC Name |
5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4.ClH/c16-14-1-2-15(13(11-14)12-18)21-10-9-20-8-5-17-3-6-19-7-4-17;/h1-2,11-12H,3-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDCTBHTEZULCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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